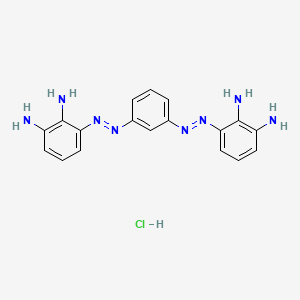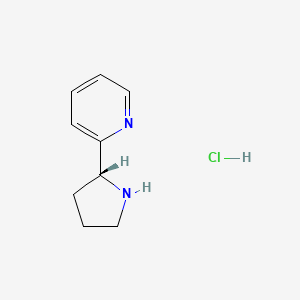
(R)-2-(Pyrrolidin-2-yl)pyridine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(Pyrrolidin-2-yl)pyridine hydrochloride is a chiral compound that features a pyridine ring substituted with a pyrrolidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Pyrrolidin-2-yl)pyridine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with pyridine and pyrrolidine as the primary starting materials.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a strong base such as sodium hydride to deprotonate the pyrrolidine, followed by nucleophilic substitution on the pyridine ring.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired ®-2-(Pyrrolidin-2-yl)pyridine hydrochloride in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-2-(Pyrrolidin-2-yl)pyridine hydrochloride may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems and optimized reaction conditions ensures consistent quality and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(Pyrrolidin-2-yl)pyridine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles such as amines for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrolidine or pyridine rings.
Reduction: Reduced forms of the pyrrolidine or pyridine rings.
Substitution: Substituted pyridine derivatives with various functional groups.
Applications De Recherche Scientifique
®-2-(Pyrrolidin-2-yl)pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ®-2-(Pyrrolidin-2-yl)pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine moiety can enhance binding affinity and selectivity, while the pyridine ring can participate in various chemical interactions. These interactions can modulate biological pathways and exert pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-(Pyrrolidin-2-yl)pyridine hydrochloride: The enantiomer of ®-2-(Pyrrolidin-2-yl)pyridine hydrochloride with different stereochemistry.
2-(Pyrrolidin-2-yl)pyridine: The non-hydrochloride form of the compound.
2-(Pyrrolidin-2-yl)pyrimidine: A similar compound with a pyrimidine ring instead of a pyridine ring.
Uniqueness
®-2-(Pyrrolidin-2-yl)pyridine hydrochloride is unique due to its specific chiral configuration, which can result in different biological activities and chemical reactivity compared to its enantiomer and other similar compounds. The presence of both pyrrolidine and pyridine rings provides a versatile scaffold for various chemical modifications and applications.
Propriétés
Formule moléculaire |
C9H13ClN2 |
|---|---|
Poids moléculaire |
184.66 g/mol |
Nom IUPAC |
2-[(2R)-pyrrolidin-2-yl]pyridine;hydrochloride |
InChI |
InChI=1S/C9H12N2.ClH/c1-2-6-10-8(4-1)9-5-3-7-11-9;/h1-2,4,6,9,11H,3,5,7H2;1H/t9-;/m1./s1 |
Clé InChI |
LSCGGVWGOBMMFM-SBSPUUFOSA-N |
SMILES isomérique |
C1C[C@@H](NC1)C2=CC=CC=N2.Cl |
SMILES canonique |
C1CC(NC1)C2=CC=CC=N2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


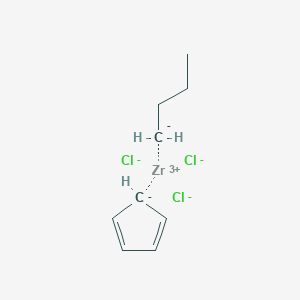
![2,4-dichloro-6-{(E)-[(3-methoxyphenyl)imino]methyl}phenol](/img/structure/B14795371.png)
![tert-Butyl 3-(trifluoromethyl)-4,5-dihydro-3H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B14795372.png)


![[3-(dimethylamino)-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B14795386.png)
![N-(Benzo[d]oxazol-2-yl)hydroxylamine](/img/structure/B14795401.png)
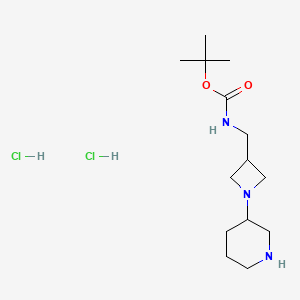
![Cyclopropanecarboxylic acid, N-[[(1a,3b,5a)-bicyclo[3.1.0]hex-3-yloxy]carbonyl]-3-methyl-L-valyl-(4R)-4-[[8-chloro-2-[2-[(1-methylethyl)amino]-4-thiazolyl]-7-[2-(4-morpholinyl)ethoxy]-4-quinolinyl]oxy]-L-prolyl-1-amino-2-ethyl-, (1R,2R)-](/img/structure/B14795407.png)
![(S)-2-(2'-(bis(3,5-di-tert-Butylphenyl)phosphanyl)-[1,1'-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole](/img/structure/B14795412.png)
![Propyl (3-oxo-1-{[(3,4,5-trimethoxyphenyl)carbonyl]carbamothioyl}piperazin-2-yl)acetate](/img/structure/B14795417.png)
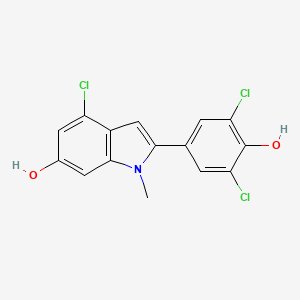
![Methyl (2S,3S)-2,3-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate](/img/structure/B14795425.png)
